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Compound of Interest

Compound Name: BUR1

Cat. No.: B15542163 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a detailed guide for the localization of the BUR1 protein kinase

using immunofluorescence microscopy. The protocols are intended for research scientists and

professionals in drug development investigating the subcellular distribution of BUR1 and its

role in various cellular processes.

Introduction
BUR1 is a conserved cyclin-dependent kinase (CDK) that plays a crucial role in regulating

transcription elongation by RNA polymerase II.[1][2] It forms a complex with its cyclin partner,

Bur2.[2] Beyond its well-established function in the nucleus, recent studies have revealed a

cytoplasmic pool of BUR1 involved in the Target of Rapamycin Complex 1 (TORC1) signaling

pathway, which is critical for cell cycle progression.[3][4][5] Understanding the precise

subcellular localization of BUR1 is therefore essential for elucidating its diverse cellular

functions. Immunofluorescence microscopy offers a powerful technique to visualize the spatial

distribution of BUR1 within single cells.

Key Applications
Determination of the nucleocytoplasmic distribution of BUR1.
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Investigation of changes in BUR1 localization in response to drug treatment or genetic

mutations.

Co-localization studies with other proteins of interest to probe functional interactions.

Analysis of BUR1 localization throughout the cell cycle.

Quantitative Data Summary
The following table summarizes quantitative data on the subcellular localization of BUR1, as

determined by the analysis of fluorescently tagged protein.

Protein
Variant

Cellular
Compartme
nt

Mean
Intensity
Ratio
(Cytoplasmi
c/Total)

Standard
Deviation

P-value Reference

BUR1-mNG

(Wild-Type)
Cytoplasm ~0.35 Varies < 1 x 10⁻⁴ [3]

BUR1-ΔC-

mNG
Cytoplasm ~0.20 Varies < 1 x 10⁻⁴ [3]

Data is based on the analysis of Bur1-mNeonGreen fusion proteins in yeast. The C-terminal

truncation of BUR1 (BUR1-ΔC) shows a significant reduction in cytoplasmic localization

compared to the wild-type protein.[3]

Signaling Pathway
The diagram below illustrates the role of BUR1 in the TORC1 signaling pathway, acting in

parallel to regulate cell cycle progression through the phosphorylation of Sch9.
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Caption: BUR1 in the TORC1 Signaling Pathway.

Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of BUR1 in cultured

cells.

I. Reagents and Buffers
Phosphate-Buffered Saline (PBS), pH 7.4

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic and should be

handled in a fume hood.

Permeabilization Buffer: 0.1% Triton X-100 in PBS

Blocking Buffer: 1% Bovine Serum Albumin (BSA) and 5% Normal Goat Serum in PBS

Primary Antibody Dilution Buffer: 1% BSA in PBS

Secondary Antibody Dilution Buffer: 1% BSA in PBS
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Primary Antibody: Anti-BUR1 antibody. Note: The selection of a highly specific and validated

primary antibody is critical for successful immunofluorescence. It is recommended to

thoroughly validate the chosen antibody for specificity (e.g., by Western blotting and/or using

knockout/knockdown cell lines).

Secondary Antibody: Fluorophore-conjugated secondary antibody specific for the host

species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488).

Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain.

Mounting Medium: Anti-fade mounting medium.

II. Cell Culture and Preparation
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to

achieve 60-70% confluency at the time of fixation.

Incubate cells under standard culture conditions.

If applicable, treat cells with drugs or other experimental stimuli for the desired duration

before fixation.

III. Immunofluorescence Staining Procedure
Fixation:

Carefully aspirate the culture medium.

Gently wash the cells twice with PBS.

Add the Fixation Solution to cover the cells and incubate for 15 minutes at room

temperature.[6]

Aspirate the Fixation Solution and wash the cells three times with PBS for 5 minutes each.

Permeabilization:
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Add Permeabilization Buffer to the cells and incubate for 10 minutes at room temperature.

[7]

Aspirate the Permeabilization Buffer and wash the cells three times with PBS for 5 minutes

each.

Blocking:

Add Blocking Buffer to the cells and incubate for 1 hour at room temperature to minimize

non-specific antibody binding.[6]

Primary Antibody Incubation:

Dilute the anti-BUR1 primary antibody to its predetermined optimal concentration in

Primary Antibody Dilution Buffer.

Aspirate the Blocking Buffer and add the diluted primary antibody solution to the

coverslips.

Incubate overnight at 4°C in a humidified chamber.

Washing:

Aspirate the primary antibody solution.

Wash the cells three times with PBS containing 0.05% Tween-20 (PBS-T) for 5 minutes

each to remove unbound primary antibody.[7]

Secondary Antibody Incubation:

Dilute the fluorophore-conjugated secondary antibody in Secondary Antibody Dilution

Buffer. Protect from light from this step onwards.

Aspirate the wash buffer and add the diluted secondary antibody solution.

Incubate for 1 hour at room temperature in the dark.[8]

Washing:
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Aspirate the secondary antibody solution.

Wash the cells three times with PBS-T for 5 minutes each in the dark.

Counterstaining (Optional):

If nuclear staining is desired, incubate the cells with a DAPI or Hoechst solution (e.g., 1

µg/mL in PBS) for 5-10 minutes at room temperature in the dark.[7]

Wash the cells twice with PBS.

Mounting:

Carefully remove the coverslips from the wells.

Invert the coverslips onto a drop of anti-fade mounting medium on a clean microscope

slide.

Gently press to remove any air bubbles.

Seal the edges of the coverslip with clear nail polish and allow it to dry.

IV. Imaging and Analysis
Store the slides at 4°C in the dark until imaging.

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate

filter sets for the chosen fluorophores.

Capture images using identical settings (e.g., exposure time, laser power) for all

experimental conditions to allow for quantitative comparisons.

For quantitative analysis of BUR1 localization, image analysis software can be used to

measure the fluorescence intensity in different cellular compartments (e.g., nucleus and

cytoplasm).[9][10]

Experimental Workflow
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The following diagram outlines the key steps in the immunofluorescence protocol for BUR1
localization.

Cell Seeding & Culture
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Permeabilization (0.1% Triton X-100)

Blocking (BSA/Serum)

Primary Antibody (anti-BUR1)

Secondary Antibody (Fluorophore-conjugated)
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Mounting
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Click to download full resolution via product page

Caption: Immunofluorescence Workflow for BUR1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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